Bitucarpin A
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Overview
Description
Bitucarpin A is a natural product found in Bituminaria bituminosa with data available.
Scientific Research Applications
Anticancer Properties
Bitucarpin A has been studied for its potential anticancer properties. Research on human colon adenocarcinoma cell lines revealed that this compound induces apoptosis in these cells in a dose-, time-, and structure-dependent manner. This apoptotic effect is influenced by the cell density and requires higher doses and longer treatment times compared to other compounds like erybraedin C. These findings suggest this compound's potential as an anticancer agent, particularly in the context of solid tumors like adenocarcinomas (Maurich, Iorio, Chimenti, & Turchi, 2006).
Anti-clastogenic Activity
This compound has also been investigated for its anti-clastogenic activities. Studies on human lymphocytes showed that this compound, along with erybraedin C, does not cause chromosomal damage (clastogenic effects) by itself. Furthermore, it can significantly reduce the clastogenic effects induced by other agents like mitomycin C and bleomycin. This indicates this compound's potential in protecting against DNA damage and mutations (Maurich, Pistelli, & Turchi, 2004).
Antioxidant Properties
The antioxidant potential of this compound has been explored through its copper coordination ability. Computational studies suggest that the interaction of this compound with copper ions leads to the formation of stable complexes. This metal ion affinity indicates its potential as an antioxidant agent, as the compound can effectively reduce copper ions, a process relevant in oxidative stress-related diseases (Alagona & Ghio, 2009).
Properties
Molecular Formula |
C22H24O4 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(6aR,11aR)-3,9-dimethoxy-4-(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene |
InChI |
InChI=1S/C22H24O4/c1-13(2)5-7-16-19(24-4)10-9-17-21(16)25-12-18-15-8-6-14(23-3)11-20(15)26-22(17)18/h5-6,8-11,18,22H,7,12H2,1-4H3/t18-,22-/m0/s1 |
InChI Key |
YOKYSHXYBLMBOT-AVRDEDQJSA-N |
Isomeric SMILES |
CC(=CCC1=C(C=CC2=C1OC[C@@H]3[C@H]2OC4=C3C=CC(=C4)OC)OC)C |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1OCC3C2OC4=C3C=CC(=C4)OC)OC)C |
Synonyms |
bitucarpin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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